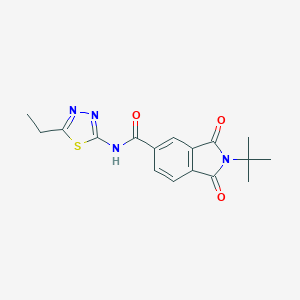
2-tert-butyl-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-1,3-dioxo-5-isoindolinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-tert-butyl-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-1,3-dioxo-5-isoindolinecarboxamide is a compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a member of the isoindolinecarboxamide family and has been synthesized using various methods.
Mecanismo De Acción
The mechanism of action of 2-tert-butyl-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-1,3-dioxo-5-isoindolinecarboxamide varies depending on the application. In the case of anticancer activity, this compound inhibits cell proliferation and induces apoptosis by downregulating the expression of anti-apoptotic proteins and upregulating the expression of pro-apoptotic proteins. In the case of anti-inflammatory activity, this compound inhibits the production of pro-inflammatory cytokines and chemokines. In the case of antimicrobial activity, this compound disrupts the cell membrane of microorganisms, leading to their death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-tert-butyl-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-1,3-dioxo-5-isoindolinecarboxamide have been extensively studied. Some of the effects include:
1. Inhibition of cell proliferation: This compound inhibits the proliferation of cancer cells by inducing cell cycle arrest.
2. Induction of apoptosis: This compound induces apoptosis in cancer cells by activating the intrinsic apoptotic pathway.
3. Inhibition of inflammation: This compound inhibits the production of pro-inflammatory cytokines and chemokines, leading to a reduction in inflammation.
4. Antimicrobial activity: This compound exhibits potent antimicrobial activity against various microorganisms.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-tert-butyl-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-1,3-dioxo-5-isoindolinecarboxamide in lab experiments is its potent activity against cancer cells and microorganisms. However, one of the limitations is the lack of information on its toxicity and safety profile.
Direcciones Futuras
There are several future directions for research on 2-tert-butyl-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-1,3-dioxo-5-isoindolinecarboxamide. Some of these include:
1. Evaluation of its toxicity and safety profile.
2. Investigation of its potential as a therapeutic agent for inflammatory diseases.
3. Development of novel synthetic methods for this compound.
4. Investigation of its potential as a scaffold for the development of new anticancer and antimicrobial agents.
Conclusion:
In conclusion, 2-tert-butyl-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-1,3-dioxo-5-isoindolinecarboxamide is a compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound exhibits potent anticancer, anti-inflammatory, and antimicrobial activity, and its mechanism of action varies depending on the application. While there are some limitations to its use in lab experiments, there are several future directions for research on this compound.
Métodos De Síntesis
The synthesis of 2-tert-butyl-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-1,3-dioxo-5-isoindolinecarboxamide has been reported in the literature using various methods. One of the commonly used methods involves the reaction of 2-tert-butyl-isoindoline-1,3-dione with 5-ethyl-1,3,4-thiadiazol-2-amine in the presence of a suitable catalyst. The resulting compound is then treated with acetic anhydride to obtain the final product.
Aplicaciones Científicas De Investigación
2-tert-butyl-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-1,3-dioxo-5-isoindolinecarboxamide has been extensively studied for its potential applications in various fields. Some of the areas of research include:
1. Anticancer activity: Studies have shown that this compound exhibits potent anticancer activity against various cancer cell lines. The mechanism of action involves the inhibition of cell proliferation and induction of apoptosis.
2. Anti-inflammatory activity: This compound has also been shown to possess anti-inflammatory activity, making it a potential candidate for the treatment of inflammatory diseases.
3. Antimicrobial activity: Studies have demonstrated that 2-tert-butyl-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-1,3-dioxo-5-isoindolinecarboxamide exhibits potent antimicrobial activity against various microorganisms.
Propiedades
Nombre del producto |
2-tert-butyl-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-1,3-dioxo-5-isoindolinecarboxamide |
|---|---|
Fórmula molecular |
C17H18N4O3S |
Peso molecular |
358.4 g/mol |
Nombre IUPAC |
2-tert-butyl-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-1,3-dioxoisoindole-5-carboxamide |
InChI |
InChI=1S/C17H18N4O3S/c1-5-12-19-20-16(25-12)18-13(22)9-6-7-10-11(8-9)15(24)21(14(10)23)17(2,3)4/h6-8H,5H2,1-4H3,(H,18,20,22) |
Clave InChI |
HADUJACARYTABI-UHFFFAOYSA-N |
SMILES |
CCC1=NN=C(S1)NC(=O)C2=CC3=C(C=C2)C(=O)N(C3=O)C(C)(C)C |
SMILES canónico |
CCC1=NN=C(S1)NC(=O)C2=CC3=C(C=C2)C(=O)N(C3=O)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-{4-[3-(5-bromo-2-methoxyphenyl)acryloyl]phenyl}acetamide](/img/structure/B303009.png)
![N-{4-[3-(5-bromo-2-methoxyphenyl)acryloyl]phenyl}propanamide](/img/structure/B303010.png)
![2-methyl-N-{4-[6-(phenylcarbonyl)-1H-benzimidazol-2-yl]phenyl}butanamide](/img/structure/B303014.png)





![2-{[3,5-bis(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoyl]amino}benzoic acid](/img/structure/B303024.png)
![5-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N~1~,N~3~-bis[3-(trifluoromethyl)phenyl]isophthalamide](/img/structure/B303025.png)
![3-[(4-bromobenzoyl)amino]-N-(2-furylmethyl)benzamide](/img/structure/B303026.png)
![(4-{[4-(Acetylamino)benzoyl]amino}phenoxy)acetic acid](/img/structure/B303028.png)
![5-bromo-2-methoxy-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]benzamide](/img/structure/B303030.png)